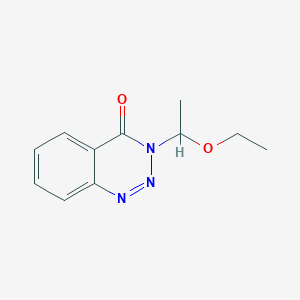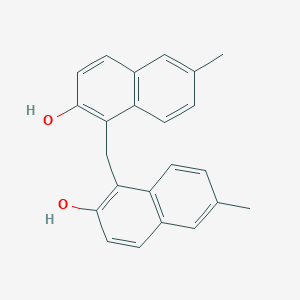
1,1'-Methylenebis(6-methylnaphthalen-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(6-methylnaphthalen-2-ol) is an organic compound with the molecular formula C23H20O2 It is a derivative of naphthalene, featuring two naphthol units connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) typically involves the condensation of 6-methylnaphthalen-2-ol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two naphthol units. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature control
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Yield Optimization: Adjusting reaction parameters to maximize yield and minimize by-products
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis(6-methylnaphthalen-2-ol) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones
Reduction: Reduction reactions can convert it to dihydro derivatives
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Produces naphthoquinones
Reduction: Yields dihydro derivatives
Substitution: Results in halogenated or nitrated naphthalenes
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(6-methylnaphthalen-2-ol) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications due to its bioactive properties
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site and blocking substrate access
Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways
Induce Apoptosis: In cancer cells through the activation of apoptotic pathways
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Methylenebis(naphthalen-2-ol)
- 6-Methylnaphthalen-2-ol
- 2,2’-Methylenebis(6-methylnaphthalen-1-ol)
Uniqueness
1,1’-Methylenebis(6-methylnaphthalen-2-ol) is unique due to:
- Structural Features : The presence of a methylene bridge connecting two naphthol units
- Reactivity : Its ability to undergo a wide range of chemical reactions
- Applications : Its diverse applications in various scientific fields
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.
Propiedades
Número CAS |
112204-07-6 |
|---|---|
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-[(2-hydroxy-6-methylnaphthalen-1-yl)methyl]-6-methylnaphthalen-2-ol |
InChI |
InChI=1S/C23H20O2/c1-14-3-7-18-16(11-14)5-9-22(24)20(18)13-21-19-8-4-15(2)12-17(19)6-10-23(21)25/h3-12,24-25H,13H2,1-2H3 |
Clave InChI |
DVHUVIZUXAUQLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(C=C2)O)CC3=C(C=CC4=C3C=CC(=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


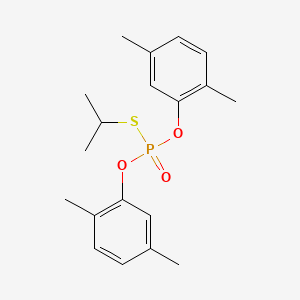
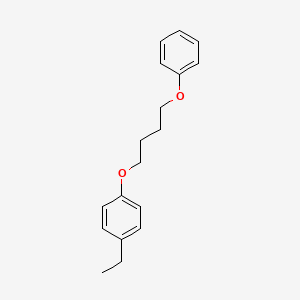


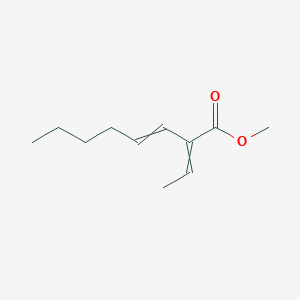
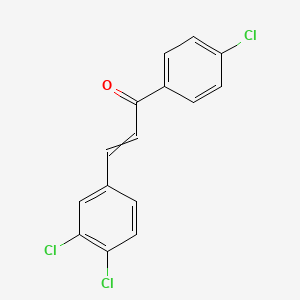
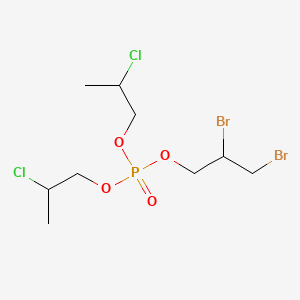
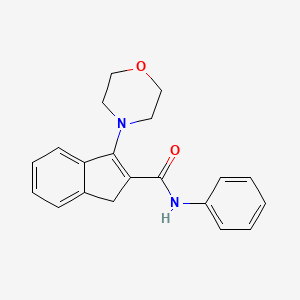
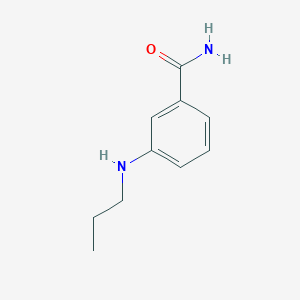
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
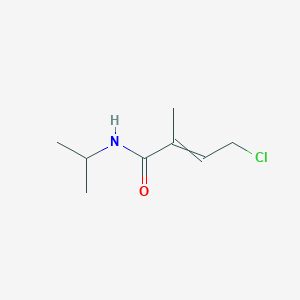
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)

